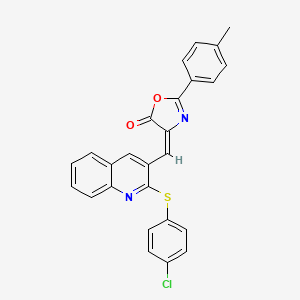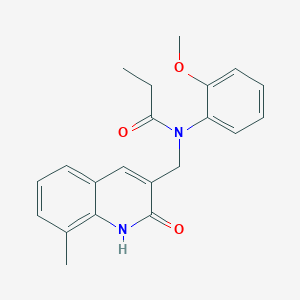![molecular formula C21H19ClN4O B7697906 3-chloro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7697906.png)
3-chloro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-chloro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” is a chemical compound with the molecular formula C21H19ClN4O . It belongs to the class of compounds known as 1H-pyrazolo[3,4-b]quinolines .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]quinolines, the class of compounds to which the given compound belongs, has been extensively studied . The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) has been introduced .Molecular Structure Analysis
The molecular structure of 1H-pyrazolo[3,4-b]quinolines, which includes the given compound, consists of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Chemical Reactions Analysis
The chemical reactions involving 1H-pyrazolo[3,4-b]quinolines have been studied . The main methods of synthesis, which involve various chemical reactions, include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others .Physical And Chemical Properties Analysis
The molecular formula of “this compound” is C21H19ClN4O . It has an average mass of 378.855 Da and a monoisotopic mass of 378.124725 Da .作用机制
Target of Action
The primary targets of 3-chloro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide are currently unknown. This compound belongs to the family of pyrazolopyridines, which are known for their diverse biological activities . .
Mode of Action
Pyrazolopyridines are known to interact with their targets through various mechanisms, including binding to active sites, allosteric modulation, and interference with protein-protein interactions .
Biochemical Pathways
Given the structural similarity to other pyrazolopyridines, it may influence several pathways related to cell signaling, proliferation, and survival
Result of Action
Compounds within the pyrazolopyridine family have been associated with various biological activities, including antibacterial, antiviral, antifungal, and antitumor activity . The specific effects of this compound would depend on its targets and mode of action.
实验室实验的优点和局限性
One advantage of using 3-chloro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide in lab experiments is its potential therapeutic applications. This compound may be useful in the development of new treatments for various diseases. However, one limitation of using this compound is its complex synthesis method, which may make it difficult to produce in large quantities.
未来方向
There are several future directions for the study of 3-chloro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide. One direction is the further study of its mechanism of action and its effects on various biological systems. Another direction is the development of new synthetic methods for this compound that may make it easier to produce in large quantities. Additionally, this compound may be studied further for its potential therapeutic applications in the treatment of various diseases.
合成方法
The synthesis of 3-chloro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide involves several steps. The first step involves the reaction of 2-aminobenzonitrile with 2-chloroquinoline in the presence of a base to form 2-(quinolin-2-yl)benzonitrile. The second step involves the reaction of this intermediate with isobutyl bromide in the presence of a base to form 2-(quinolin-2-yl)-N-isobutylbenzamide. The final step involves the reaction of this intermediate with 3-chlorobenzoyl chloride in the presence of a base to form this compound.
科学研究应用
3-chloro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has been shown to have potential applications in scientific research. This compound has been studied for its effects on various biological systems, including the nervous system, cardiovascular system, and immune system. It has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
3-chloro-N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O/c1-13(2)12-26-20-17(11-14-6-3-4-9-18(14)23-20)19(25-26)24-21(27)15-7-5-8-16(22)10-15/h3-11,13H,12H2,1-2H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVOSHKMMCZYCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7697823.png)
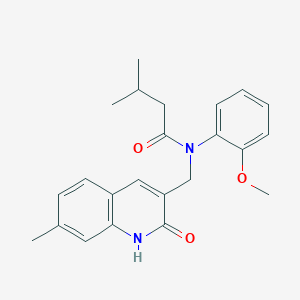
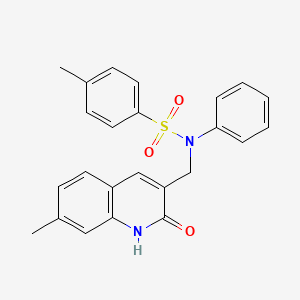
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide](/img/structure/B7697845.png)


![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7697871.png)

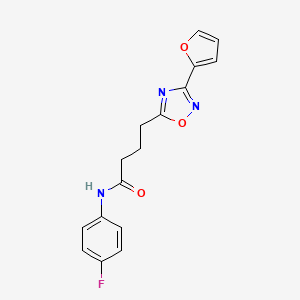

![N-{5-[(3-acetylphenyl)sulfamoyl]-2-methoxyphenyl}-4-methylbenzamide](/img/structure/B7697896.png)
